Dibromomaleimide-C5-COOH

Bioconjugation ADC Stability Maleimide Hydrolysis

Dibromomaleimide-C5-COOH (DBM-C5-COOH; CAS 1443214-97-8) is a bifunctional dibromomaleimide (DBM) linker specifically designed for next-generation maleimide (NGM) bioconjugation strategies. The molecule features a dibromomaleimide head for site-selective disulfide rebridging on native antibodies and a C5-alkyl spacer terminating in a carboxylic acid, enabling attachment of amine-containing payloads such as monomethyl auristatin F (MMAF).

Molecular Formula C10H11Br2NO4
Molecular Weight 369.01 g/mol
Cat. No. B6358058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromomaleimide-C5-COOH
Molecular FormulaC10H11Br2NO4
Molecular Weight369.01 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br
InChIInChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15)
InChIKeyXABAXSUMIXSPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dibromomaleimide-C5-COOH: A Bifunctional DBM Linker for Defined, Homogeneous Antibody-Drug Conjugate Synthesis


Dibromomaleimide-C5-COOH (DBM-C5-COOH; CAS 1443214-97-8) is a bifunctional dibromomaleimide (DBM) linker specifically designed for next-generation maleimide (NGM) bioconjugation strategies [1]. The molecule features a dibromomaleimide head for site-selective disulfide rebridging on native antibodies and a C5-alkyl spacer terminating in a carboxylic acid, enabling attachment of amine-containing payloads such as monomethyl auristatin F (MMAF) . This linker belongs to a class of reagents that have demonstrated the ability to generate antibody-drug conjugates (ADCs) with highly controlled drug-to-antibody ratios (DAR), primarily DAR4, through interchain cysteine cross-linking without the need for antibody engineering.

Why a Generic DBM or Maleimide Linker Cannot Substitute for DBM-C5-COOH in Homogeneous ADC Production


Conventional maleimide-based linkers produce heterogeneous ADC mixtures with variable DAR and conjugation sites, leading to suboptimal pharmacokinetics and efficacy [1]. Even within the next-generation maleimide family, functional differences are stark: dithiomaleimides (DTMs) require prolonged hydrolytic stabilization (72 h at pH 8.4) to achieve serum-stable conjugates, whereas dibromomaleimides undergo rapid post-conjugation hydrolysis (t1/2 < 1 min at pH 8.0) to lock the bridge as a stable maleamic acid within a single hour [2]. The C5-COOH spacer on DBM-C5-COOH further defines the distance between the antibody and payload and provides a single carboxylic acid handle for precise, stoichiometric amine conjugation—structural features that generic DBM variants with alternative spacer lengths or functional groups cannot replicate without altering solubility, conjugation efficiency, and final ADC homogeneity.

Quantitative Head-to-Head Evidence: DBM-C5-COOH Performance vs. Dithiomaleimide and Conventional Maleimide Linkers


DBM Hydrolytic Locking is >4000-Fold Faster Than DTM Stabilization, Delivering Serum-Stable Conjugates in Minutes

Dibromomaleimide linkers undergo post-conjugation hydrolysis with a half-life of under 1 minute at pH 8.0, rapidly converting the thiosuccinimide bridge into a stable maleamic acid [1]. In contrast, dithiomaleimide (DTM) linkers require extended incubation at pH 8.4 for 72 hours to achieve hydrolytic stabilization suitable for serum stability [1]. This represents an approximately 4,000-fold difference in the time required to lock the conjugate into its stable form.

Bioconjugation ADC Stability Maleimide Hydrolysis

One-Pot Conjugation-to-Stable-Conjugate in ~1 Hour versus >72 Hours for DTM-Based Workflows

The combination of rapid disulfide rebridging by DBM and the subsequent accelerated hydrolysis allows the entire conjugation-to-locked-conjugate process to be completed in just over 1 hour [1]. For dithiomaleimides, the corresponding workflow requires over 72 hours due to the slow hydrolysis step [1]. The dramatic reduction in processing time also correlates with significantly improved conjugate homogeneity as measured by mass spectrometry [1].

ADC Manufacturing Process Efficiency Bioconjugation Kinetics

DBM-ADCs Yield Predominantly DAR4 Species versus Heterogeneous Mixtures from Conventional Maleimide Linkers

Trastuzumab conjugated with a DBM-MMAF payload produces ADCs with predominantly four drugs per antibody (DAR4) as a result of interchain disulfide cross-linking, confirmed by hydrophobic interaction chromatography and mass spectrometry [1]. In the same study, the analogous conventional maleimide linker (MC-MMAF) yielded the characteristic heterogeneous mixture of DAR0, DAR2, DAR4, DAR6, and DAR8 species [1]. The homogeneous DBM-ADC product eliminates the batch-to-batch variability inherent to heterogeneous ADC mixtures.

Antibody-Drug Conjugate Drug-to-Antibody Ratio Homogeneity

In Vivo: DBM-Linked ADCs Show Improved Pharmacokinetics, Superior Efficacy, and Reduced Toxicity over Conventional Heterogeneous ADCs

In a direct in vivo comparison using trastuzumab-based ADCs in xenograft models, the homogeneous DBM-linked ADC demonstrated improved pharmacokinetic exposure, superior tumor growth inhibition, and reduced systemic toxicity compared to the analogous conventional heterogeneous ADC prepared with the MC-MMAF linker [1]. These improvements are attributed to the elimination of high-DAR, rapidly cleared species and the avoidance of unconjugated antibody (DAR0) that competes for target binding without delivering payload [1].

In Vivo Pharmacology ADC Therapeutic Index Trastuzumab

DBM Conjugates Faster Than DTM; TBM Slightly Outperforms DBM in DAR4 Percentage

In a three-way comparison of disulfide rebridging heads for HER2-targeting ADCs, the hybrid thio-bromomaleimide (TBM) achieved a marginally higher percentage of DAR4 species than dibromomaleimide (DBM), while dithiomaleimide (DTM) required drastically longer reaction times to reach comparable conjugation levels [1]. DBM thus occupies an intermediate position: substantially faster than DTM and only marginally less efficient in DAR4 yield than TBM, while retaining the synthetic accessibility and well-characterized hydrolysis profile of the dibromomaleimide class [1].

Rebridging Kinetics DAR4 Yield Next-Generation Maleimide Comparison

C5-COOH Spacer Provides Defined Hydrophobicity and Amine-Reactive Handle Distinct from PEG-Based DBM Linkers

Dibromomaleimide-C5-COOH incorporates a five-carbon alkyl chain terminating in a carboxylic acid, as confirmed by the IUPAC name 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid . This structural feature distinguishes it from DBM-PEG4 linkers, which use a polyethylene glycol spacer. The C5-COOH linker has a computed LogP of 1.9 and a molecular weight of 369.01 g/mol , imparting moderate hydrophobicity that influences payload solubility and ADC aggregation propensity. The carboxylic acid enables direct amide bond formation with amine-containing payloads using standard carbodiimide chemistry.

Linker Design Solubility Amine Conjugation

High-Impact Application Scenarios for DBM-C5-COOH Based on Quantitative Differentiation


Rapid One-Pot Synthesis of Homogeneous DAR4 ADCs for Preclinical Candidate Screening

DBM-C5-COOH enables a conjugation-to-stable-conjugate workflow completed in approximately one hour, compared to >72 hours for DTM-based methods [1]. This speed advantage makes the linker particularly suitable for high-throughput ADC candidate generation and screening in early-stage drug discovery, where rapid turnaround and consistent DAR4 homogeneity are critical. The carboxylic acid handle allows direct conjugation to amine-containing payloads such as MMAF without additional deprotection steps.

Production of Clinically Translatable ADCs with Improved In Vivo Therapeutic Window

DBM-linked ADCs have demonstrated superior pharmacokinetics, enhanced antitumor efficacy, and reduced systemic toxicity in vivo compared to conventional heterogeneous ADCs [1]. This evidence positions DBM-C5-COOH as a strategically advantageous linker for ADC programs aiming to widen the therapeutic index, particularly for antibodies where payload heterogeneity from traditional maleimide chemistry has previously limited clinical progression.

Comparative Linker Evaluation Studies Requiring Head-to-Head DBM, DTM, and TBM Performance Data

In systematic comparisons of maleimide disubstitution variants for HER2-targeting ADCs, DBM provided substantially faster conjugation than DTM while achieving DAR4 homogeneity only marginally below that of TBM [2]. Researchers conducting linker selection studies can leverage DBM-C5-COOH as a well-characterized, intermediate-kinetics reference compound, enabling direct benchmarking of novel rebridging chemistries against a known, quantified performance baseline.

Manufacturing Process Development Requiring Accelerated Hydrolytic Locking to Minimize Aggregate Formation

The sub-minute hydrolysis half-life of DBM at pH 8.0—approximately 4,000-fold faster than the 72-hour DTM stabilization process [1]—reduces the window during which reactive thiosuccinimide intermediates can undergo thiol exchange or aggregation. This characteristic is particularly valuable in process development for scaled-up ADC manufacturing, where minimizing hold times directly reduces the risk of product-related impurities and improves overall process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibromomaleimide-C5-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.